molecular formula C11H13FS B14429278 1-(4-Fluorophenyl)-2,2-dimethylpropane-1-thione CAS No. 82234-47-7

1-(4-Fluorophenyl)-2,2-dimethylpropane-1-thione

Katalognummer: B14429278
CAS-Nummer: 82234-47-7
Molekulargewicht: 196.29 g/mol
InChI-Schlüssel: KNXWHCQUDXRLJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Fluorophenyl)-2,2-dimethylpropane-1-thione is an organic compound characterized by the presence of a fluorophenyl group attached to a dimethylpropane thione structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-2,2-dimethylpropane-1-thione typically involves the reaction of 4-fluorobenzaldehyde with a suitable thione precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from reaction by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Fluorophenyl)-2,2-dimethylpropane-1-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced thione derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-(4-Fluorophenyl)-2,2-dimethylpropane-1-thione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It may interact with specific biological targets, leading to therapeutic effects.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic and pharmacodynamic profiles.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-(4-Fluorophenyl)-2,2-dimethylpropane-1-thione involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    1-(4-Fluorophenyl)piperazine: Known for its use in medicinal chemistry as a pharmacophore in drug design.

    1-(4-Fluorophenyl)ethanone: Utilized in organic synthesis and as an intermediate in the production of pharmaceuticals.

    1-(4-Fluorophenyl)cyclohexylamine: Studied for its potential psychoactive properties and use in neuroscience research.

Uniqueness: 1-(4-Fluorophenyl)-2,2-dimethylpropane-1-thione is unique due to its specific structural features, including the combination of a fluorophenyl group and a dimethylpropane thione moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

82234-47-7

Molekularformel

C11H13FS

Molekulargewicht

196.29 g/mol

IUPAC-Name

1-(4-fluorophenyl)-2,2-dimethylpropane-1-thione

InChI

InChI=1S/C11H13FS/c1-11(2,3)10(13)8-4-6-9(12)7-5-8/h4-7H,1-3H3

InChI-Schlüssel

KNXWHCQUDXRLJP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C(=S)C1=CC=C(C=C1)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.